molecular formula C14H11ClO2 B1276096 3-(Benzyloxy)benzoyl chloride CAS No. 61535-46-4

3-(Benzyloxy)benzoyl chloride

Cat. No. B1276096
CAS RN: 61535-46-4
M. Wt: 246.69 g/mol
InChI Key: HPVUGOBQRQUWMK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzoyl chloride is a chemical compound that is part of the benzoyl chloride family, which are known for their reactivity due to the presence of the acyl chloride functional group. This particular compound contains a benzoyl group attached to a benzyloxy substituent, which can participate in various chemical reactions due to the presence of the reactive acyl chloride moiety.

Synthesis Analysis

The synthesis of benzoyl chloride derivatives can involve various methods, including the reaction of o-acyloxybenzylidenetriphenylphosphoranes with substituted benzoyl chlorides. In one study, this reaction in an aprotic solvent led to the formation of 2-phenylbenzofuran and its isomeric 3-benzoyl-2-phenylbenzofuran derivatives. This process includes an intramolecular migration of the benzoyl group, which is an unexpected outcome indicating the complexity and versatility of reactions involving benzoyl chlorides .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Benzyloxy)benzoyl chloride can be elucidated using X-ray crystallography. For instance, the reaction of benzoyl chloride with sodium silanethiolates resulted in silyl derivatives of thionobenzoic acid, which were fully characterized by X-ray crystal structure analysis. This technique provides detailed information about the arrangement of atoms within a molecule and can be used to confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

Benzoyl chlorides are known to participate in a variety of chemical reactions. For example, they can react with sodium silanethiolates to yield silyl derivatives of thionobenzoic acid. These reactions produce orange solids that have been characterized by NMR studies, indicating that the same isomers are present in both solutions and solids . Additionally, benzoyl chlorides can be used in Cu(OAc)2-catalyzed three-component reactions with o-aminophenols and 1,2-dichloroethane for the synthesis of 3,4-dihydro-1,4-benzoxazines. This method allows for N-acylation, C-Cl bond amidation, and etherification in a one-pot operation, demonstrating the functional group's versatility in facilitating complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Benzyloxy)benzoyl chloride and related compounds are influenced by their molecular structure. The presence of the acyl chloride group makes them highly reactive, which is a key characteristic of these compounds. Their reactivity with various nucleophiles, solubility in organic solvents, and stability under different conditions are important properties that can be inferred from the studies on related benzoyl chloride reactions. The formation of stable crystalline structures, as observed in the reaction with sodium silanethiolates, also provides insights into the physical properties such as melting points and crystallinity .

Scientific Research Applications

Synthesis and Chemical Applications

  • The compound 3-(Benzyloxy)benzoyl chloride is utilized in various chemical syntheses. For instance, it plays a role in the synthesis of benzoyl peroxide, a compound with applications in bleaching agents for flour and whey processing, polymerization initiators in plastics synthesis, and as an active component in acne medication. This synthesis involves a Grignard reaction, nucleophilic acyl substitution, and the addition of H2O2/NaOH to the acid chloride (Her, Jones, & Wollack, 2014).
  • Another example is the preparation of benzyl γ-ketohexanoates, where 3-(Benzyloxy)benzoyl chloride derivatives are reacted with diethylcadmium to produce keto-esters with good yield. This process is characterized by various spectroscopic techniques including UV-VIS, IR, and NMR (Iqbal, Baloch, & Baloch, 2013).

Photovoltaic and Materials Science

  • In the field of materials science, derivatives of 3-(Benzyloxy)benzoyl chloride, such as 3,5-Dinitrobenzoyl chloride, have been linked covalently to graphene oxide. This modification is used to improve the performance of bulk heterojunction photovoltaic devices, demonstrating a significant enhancement in power conversion efficiency (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).

Antibacterial and Antimicrobial Research

  • 3-(Benzyloxy)benzoyl chloride derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, a class of compounds synthesized by reacting benzoyl chlorides with various agents showed certain degrees of antimicrobial and antioxidant activities. This highlights the potential of these compounds in pharmaceutical and health-related research (Rangaswamy, Kumar, Harini, & Naik, 2017).

Catalysis and Chemical Reactions

  • Derivatives of 3-(Benzyloxy)benzoyl chloride are used in catalysis, such as in Suzuki–Miyaura, Sonogashira, Heck, and Hiyama cross-coupling reactions. The palladium complexes formed from these derivatives serve as efficient catalysts, demonstrating the compound's utility in facilitating various chemical reactions (Srinivas et al., 2012).

Safety And Hazards

The safety data sheet for “3-(Benzyloxy)benzoyl chloride” indicates that it causes severe skin burns and eye damage. It is very toxic to aquatic life . It is recommended to avoid release to the environment, wear protective clothing, and avoid breathing its dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVUGOBQRQUWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407350
Record name 3-(Benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)benzoyl chloride

CAS RN

61535-46-4
Record name 3-(Benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzyloxybenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred mixture of 3-benzyloxybenzoic acid (22.0 g; 0.096 mol) and dry dimethylformamide (2 drops) in dry dichloromethane (100 cm3) was treated with oxalyl chloride (19 g; 0.15 mol) which was added in 4 approximately equal portions over ˜30 minutes. The mixture was stirred at room temperature until evolution of hydrogen chloride had ceased (˜6 hrs). The resulting colourless solution was evaporated in vacuo at 40° to constant weight to give a very pale tan oil that solidified rapidly to give the title compound as off-white needles.
Quantity
22 g
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100 mL
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19 g
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Synthesis routes and methods II

Procedure details

To a solution of 3-benzyloxybenzoic acid (22 g, 96 mmol) in toluene (200 ml) was added dropwise thionyl chloride (14.1 ml, 19 mmol). The reaction mixture was heated at 90° C. for 2 hours, cooled to ambient temperature and volatiles removed under reduced pressure to afford crude 3-benzyloxybenzoyl chloride (32 g, quant.). The crude 3-benzyloxybenzoyl chloride was dissolved in CH2Cl2 and added dropwise over 30 min., to a vigorously stirred solution of (R)-(-)-2-phenylglycinol (15.8 g, 115 mmol) and triethylamine (16 ml, 15 mmol) in CH2Cl2 (200 ml) cooled to 0° C. The reaction mixture was allowed to warm ambient temperature and stirred for overnight. Solvent was removed under reduced pressure and the residue partitioned between ethyl acetate (1 L) and water (1 L). The aqueous layer was separated, extracted with ethyl acetate (2×500ml) and the combined organic phase washed with 1N HCl (500 ml), aqueous 4% NaHCO3 solution (500 ml) and brine (500 ml), dried over MgSO4 and concentrated under reduced pressure to give 2-(3-benzyloxybenzamido)-2(R)-phenylethan-1-ol (29 g, 88%) as pale yellow solids.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Qian, X Tang, Y Wang, G Liu… - Chinese Journal of …, 2022 - Wiley Online Library
Comprehensive Summary The use of a chiral (NCP)Ir complex as the precatalyst allowed for the discovery of asymmetric transfer hydrogenation of diaryl ketones with ethanol as the …
Number of citations: 5 onlinelibrary.wiley.com
RA Aitken, AD Harper, RA Inwood… - The Journal of Organic …, 2022 - ACS Publications
The N-butyl amide group, CONHBu, has been found to be an effective promoter of the [1,2]-Wittig rearrangement of aryl benzyl ethers and thus allow the two-step synthesis of …
Number of citations: 3 pubs.acs.org
V Novotna, K Mieczkowska, V Hamplová… - Liquid …, 2012 - Taylor & Francis
… 3-Benzyloxy-benzoyl chloride was prepared by a standard method from 3-benzoyloxy carboxylic acid (Aldrich) by the thionyl chloride technique. The obtained acid chloride (0.54 g, …
Number of citations: 6 www.tandfonline.com
C Jiang, L Yang, WT Wu, QL Guo, QD You - Bioorganic & medicinal …, 2011 - Elsevier
Kinesin spindle protein (KSP) inhibitors are a promising class of anticancer agents that cause mitotic arrest in cells from a failure to form functional bipolar mitotic spindles. Here, we …
Number of citations: 46 www.sciencedirect.com
CP Shah, G Purushothaman, V Thiruvenkatam… - Bioorganic …, 2019 - Elsevier
Inosine 5′-monophosphate dehydrogenase (IMPDH, EC 1.1.1.205) catalyzes a crucial step in guanine nucleotide biosynthesis, thereby governing cell proliferation. In contrast to …
Number of citations: 3 www.sciencedirect.com
CI Judd, HA Leiser, JW LaFrentz, WK Hoya… - … Edgewood Arsenal.-18 …, 1964 - apps.dtic.mil
This report describes accomplishments with respect to 1 the synthesis of new esters of 3-hydroxyquinuclidine 2 synthesis of new bicyclic aminoalcohols and benzilate esters thereof 3 …
Number of citations: 2 apps.dtic.mil

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